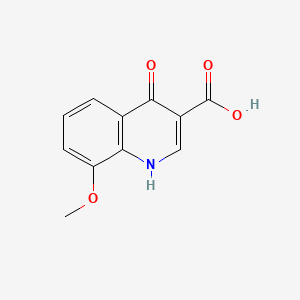
2-(4-Bromophenyl)-3-hydroxyacrylonitrile
概要
説明
The compound “2-(4-Bromophenyl)-3-hydroxyacrylonitrile” is a chemical model used for the study and analysis of human buccal absorption of pharmaceuticals . It is a derivative of phenylacetic acid containing a bromine atom in the para position .
Synthesis Analysis
The synthesis of similar compounds involves various methods. For instance, 4-Bromophenylacetonitrile undergoes reduction using 1,1,3,3-tetramethyldisiloxane activated by a non-toxic titanium (IV) isopropoxide to yield 4-bromophenylethylamine . Another method involves the addition of a bromine atom to phenylacetic acid through electrophilic aromatic substitution .Molecular Structure Analysis
The molecular structures of similar compounds are confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Chemical Reactions Analysis
Chemical reactions involving similar compounds include the Fischer esterification, where 4-bromophenylacetic acid is refluxed with methanol acidified with sulfuric acid to produce methyl 4-bromophenylacetate . Another reaction involves the formation of a hydrazone derivative, 2-(4-bromophenyl)acetohydrazide, by refluxing the methyl ester with hydrazine .科学的研究の応用
Photoluminescence Characteristics
2-(4-Bromophenyl)-3-hydroxyacrylonitrile has been utilized in the synthesis of photoluminescent materials. For instance, its derivative, 2-(4-Bromophenyl)-3-(4-diphenylaminophenyl)acrylonitrile, was prepared and used to synthesize α,β-diarylacrylonitrile derivatives. These derivatives emit green fluorescence and have been characterized for their UV–vis absorption and photoluminescent spectra, revealing good thermal stability with decomposition temperatures ranging from 279–386 °C (Li et al., 2011).
Water Treatment and Environmental Impact
Studies have explored the oxidation kinetics and environmental impact of bromophenols like this compound in water treatment. For example, the oxidation of various bromophenols using potassium permanganate was examined, focusing on their reactivity and the potential formation of brominated polymeric products of concern, such as hydroxylated polybrominated diphenyl ethers (OH-PBDEs) and hydroxylated polybrominated biphenyls (OH-PBBs) (Jiang et al., 2014).
Antimicrobial and Anticancer Activities
Bromophenol derivatives, including those related to this compound, have been studied for their antimicrobial and anticancer activities. For example, derivatives were synthesized based on the combination of 1,2,3-triazoles and (halo)o-hydroxyphenyl group, exhibiting potent antimicrobial activities against certain microorganisms (Zhao et al., 2012). Moreover, a novel bromophenol derivative, BOS-102, has shown significant anticancer activities on human lung cancer cell lines, indicating its potential as an anticancer drug (Guo et al., 2018).
Synthesis of Organic Compounds
The compound has been instrumental in the synthesis of various organic compounds. For example, its derivatives have been used in the synthesis of conjugated polymers containing terpyridine−ruthenium complexes for photovoltaic applications (Duprez et al., 2005).
作用機序
The mechanism of action of similar compounds involves various pharmacological activities. For instance, a series of 4-(4-bromophenyl)-thiazol-2-amine derivatives were synthesized and evaluated for their in vitro antimicrobial activity and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) .
Safety and Hazards
将来の方向性
Research is ongoing to overcome the challenges of microbial resistance and to improve the effectiveness and selectivity of chemotherapeutic agents against cancer. A novel series of 4-(4-bromophenyl)-thiazol-2-amine derivatives was synthesized for this purpose . Another study synthesized and evaluated the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide derivatives for anticholinesterase and antioxidant activities .
特性
IUPAC Name |
(Z)-2-(4-bromophenyl)-3-hydroxyprop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-9-3-1-7(2-4-9)8(5-11)6-12/h1-4,6,12H/b8-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLNLEKCYESWZSJ-SOFGYWHQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=CO)C#N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C(=C/O)/C#N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



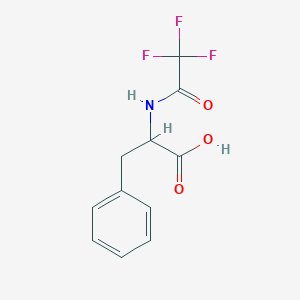
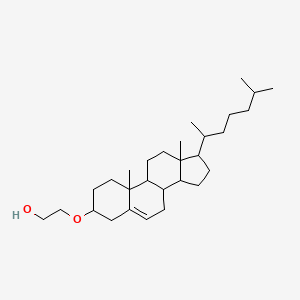
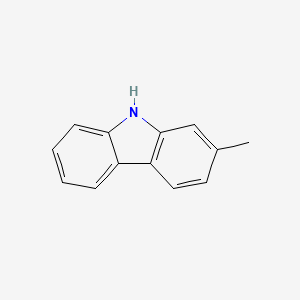
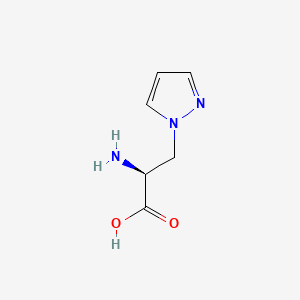
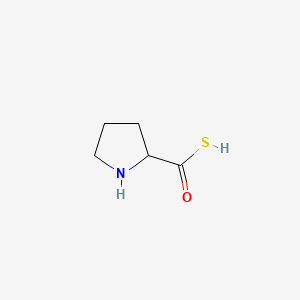

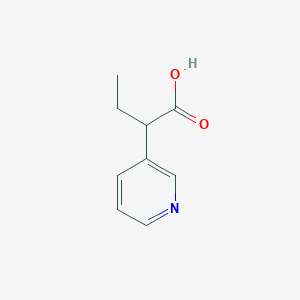

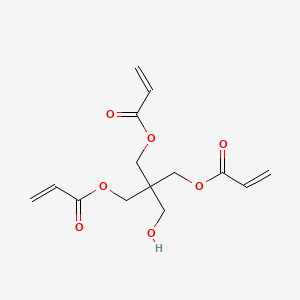
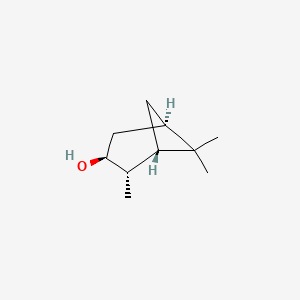
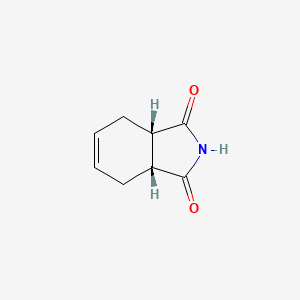
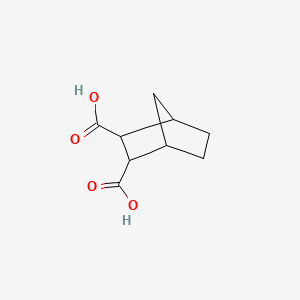
![[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 2-chloroacetate](/img/structure/B3422997.png)
